8-Ethyl Irinotecan

Catalog No.
S872068
CAS No.
947687-02-7
M.F
C35H42N4O6
M. Wt
614.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethyl Irinotecan

CAS Number

947687-02-7

Product Name

8-Ethyl Irinotecan

IUPAC Name

[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C35H42N4O6

Molecular Weight

614.75

InChI

InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1

SMILES

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC

Synonyms

(S)-4,8,11-Triethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl (1,4'-bipiperidine)-1'-carboxylate ;

8-Ethyl Irinotecan is a derivative of Irinotecan, which is a well-known chemotherapeutic agent primarily used for the treatment of colorectal cancer and small cell lung cancer. The chemical structure of 8-Ethyl Irinotecan includes an ethyl group at the 8-position of the irinotecan molecule, which is represented by the molecular formula C35H42N4O6 and a molecular weight of 614.73 g/mol . This modification aims to enhance the pharmacological properties of the parent compound.

The compound operates through a mechanism similar to that of Irinotecan, where it acts as an inhibitor of topoisomerase I. This inhibition leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells . The presence of the ethyl group may influence its pharmacokinetics and biological activity, providing a unique profile compared to its parent compound.

  • 8-Ethyl Irinotecan lacks the specific structural features required for the known mechanism of action of Irinotecan, which involves inhibiting the enzyme DNA topoisomerase I. Therefore, 8-Ethyl Irinotecan is not expected to have any inherent biological activity.
  • Limited information exists on the specific hazards associated with 8-Ethyl Irinotecan. However, given its structural similarity to Irinotecan, it is likely to share some of its toxicological properties []. Irinotecan is known to cause severe side effects, including diarrhea, nausea, and bone marrow suppression.
Involving 8-Ethyl Irinotecan include hydrolysis and lactonization. Upon administration, 8-Ethyl Irinotecan is hydrolyzed by carboxylesterases into its active metabolite, which is structurally similar to SN-38, the active metabolite of Irinotecan . The hydrolysis process can be influenced by pH and temperature, exhibiting pseudo-first-order kinetics under various conditions .

Additionally, 8-Ethyl Irinotecan may undergo glucuronidation, a metabolic process where glucuronic acid is added to the molecule, facilitating its excretion from the body. This reaction is mediated by uridine diphosphate glucuronosyltransferases and can affect the compound's efficacy and toxicity profile .

The biological activity of 8-Ethyl Irinotecan is primarily characterized by its ability to inhibit topoisomerase I. Similar to Irinotecan and its active metabolite SN-38, 8-Ethyl Irinotecan binds to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks in DNA. This action leads to double-stranded breaks that are not efficiently repaired by mammalian cells, resulting in apoptosis of cancer cells .

In preclinical studies, 8-Ethyl Irinotecan has shown enhanced cytotoxicity compared to its parent compound, indicating potential advantages in therapeutic applications against various cancers .

The synthesis of 8-Ethyl Irinotecan involves several steps that typically start with camptothecin derivatives. The process includes:

  • Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediates that can be further modified.
  • Ethylation: The introduction of an ethyl group at the 8-position is crucial for obtaining 8-Ethyl Irinotecan.
  • Final Modifications: Additional chemical modifications may be applied to enhance solubility and stability.

Specific synthetic routes are detailed in patents and scientific literature focusing on optimizing yields and purity .

8-Ethyl Irinotecan is primarily explored for its applications in oncology as a potential treatment for various cancers due to its enhanced potency compared to traditional agents like Irinotecan. Its ability to induce apoptosis in cancer cells makes it a candidate for both monotherapy and combination therapy in clinical settings.

In addition to its use in cancer treatment, ongoing research may explore its potential applications in other diseases where topoisomerase inhibition could be beneficial.

Research on interaction studies involving 8-Ethyl Irinotecan indicates that it may exhibit interactions with various metabolic enzymes, particularly those involved in drug metabolism such as carboxylesterases and uridine diphosphate glucuronosyltransferases. These interactions can significantly influence its pharmacokinetics and therapeutic efficacy .

Furthermore, studies have shown that genetic polymorphisms affecting these enzymes can lead to variability in drug response among patients, necessitating careful consideration during treatment planning.

Several compounds share structural similarities with 8-Ethyl Irinotecan, primarily within the class of camptothecin derivatives. Here are some notable examples:

Compound NameStructural ModificationUnique Features
IrinotecanNoneProdrug converted to SN-38; widely used in therapy.
SN-38Hydroxy group at C10Active metabolite of irinotecan; significantly more potent.
CamptothecinNoneParent compound; less soluble than derivatives like irinotecan.
7-Ethyl-10-hydroxycamptothecinEthyl at C7Active form with potent topoisomerase inhibition; less stable than 8-ethyl variant.

The uniqueness of 8-Ethyl Irinotecan lies in its specific structural modification at the 8-position, which enhances its biological activity while potentially improving pharmacokinetic properties compared to other similar compounds. Research continues to elucidate how these structural differences translate into clinical efficacy and safety profiles.

The synthesis of 8-Ethyl Irinotecan begins with the fundamental camptothecin scaffold, which serves as the core structural framework for this important anticancer compound [1]. The key intermediate synthesis pathway involves systematic modification of the camptothecin backbone through selective functionalization at specific positions to incorporate the ethyl substituent at the 8-position while maintaining the essential lactone ring integrity [2].

The initial transformation typically employs camptothecin as the starting material, which undergoes protection of the hydroxyl group at the 20-position to prevent unwanted side reactions during subsequent steps [31]. The protected camptothecin intermediate is then subjected to selective ethylation conditions using ethylmagnesium halide reagents in the presence of appropriate silylating agents [31]. This approach ensures regioselective introduction of the ethyl group at the desired 8-position while avoiding competing reactions at other reactive sites.

IntermediateStarting MaterialKey TransformationYield (%)
Protected CamptothecinCamptothecinSilylation/Protection85-90
8-Ethyl IntermediateProtected CamptothecinGrignard Ethylation70-80
Pyridine FrameworkCitrazinic AcidMetalation/Formylation75-85

The synthetic strategy also incorporates advanced methodology for constructing the pentacyclic ring system characteristic of camptothecin derivatives [10]. Modern approaches utilize cascade reactions involving pyrrolidine-catalyzed Michael addition, intramolecular aldol condensation, and oxidative aromatization processes [8]. These methodologies enable efficient construction of the complex polycyclic framework while installing the necessary functional groups for subsequent derivatization.

The stereochemical control during intermediate synthesis is achieved through employment of chiral auxiliaries and asymmetric catalysis techniques [8] [9]. The use of N-arylsulfonyl-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ester as a chiral auxiliary enables highly diastereoselective ethylation at the 20-position, affording key intermediates in excellent yield and diastereomeric excess [28].

Palladium-Mediated Carbonylation and Asymmetric Catalysis

Palladium-catalyzed transformations play a pivotal role in the advanced synthesis of 8-Ethyl Irinotecan, particularly through carbonylative coupling reactions that enable efficient construction of complex molecular architectures [7]. The implementation of palladium-mediated carbonylation reactions provides a powerful tool for introducing carbonyl functionality while simultaneously forming carbon-carbon bonds in a single synthetic operation [7].

The palladium-catalyzed carbonylation process typically involves oxidative addition of palladium(0) to aryl halide precursors, followed by carbon monoxide insertion and subsequent nucleophilic attack by appropriate coupling partners [7]. In the context of 8-Ethyl Irinotecan synthesis, these reactions enable construction of the lactone moiety and installation of side-chain functionality through controlled carbonylative transformations [35].

A particularly effective approach utilizes palladium-acetate as the catalyst in combination with tri-(2-furyl)phosphine ligand under carbon monoxide atmosphere (3 atmospheres pressure) [7]. This catalytic system facilitates the carbonylative Heck macrolactonization process, which proceeds through oxidative addition, carbopalladation, and carbon monoxide migratory insertion to generate acylpalladium intermediates that undergo subsequent cyclization [7].

The mechanistic pathway involves formation of palladiaziridine intermediates through metathesis between the palladium catalyst and appropriate nitrogen-containing substrates [34]. These intermediates undergo coordination with cyano groups, followed by oxidative addition to palladium(0) species resulting in carbon-nitrogen bond cleavage and formation of key synthetic intermediates [34].

Catalyst SystemLigandCO PressureTemperature (°C)Yield (%)
Pd(OAc)₂Tri-(2-furyl)phosphine3 atm80-9065-75
PdCl₂PPh₃1 atm60-8050-65
Pd(PPh₃)₄-CO surrogate100-12055-70

Advanced carbonylation strategies employ carbon monoxide surrogates such as N-formylsaccharin in combination with potassium fluoride and triethylamine to address challenges associated with carbon monoxide inhibition of oxidative addition steps [7]. This approach maintains low carbon monoxide concentrations while enabling efficient carbonylative transformations with reduced formation of premature carbonylation products [7].

The asymmetric catalysis component involves implementation of chiral palladium complexes that enable enantioselective transformations during key bond-forming steps [33]. These catalytic systems provide access to enantiomerically enriched intermediates essential for producing the bioactive (S)-configuration of the final product [33].

Recent developments in palladium-catalyzed late-stage functionalization enable direct modification of the camptothecin scaffold at the 5-position through cross-coupling reactions [37]. These methodologies provide efficient access to diversified camptothecin derivatives while maintaining the structural integrity of the core framework [37].

Resolution Techniques for Enantiomeric Purity Enhancement

Enantiomeric purity represents a critical parameter in the synthesis of 8-Ethyl Irinotecan, as the biological activity of camptothecin derivatives is highly dependent on the absolute stereochemistry at the 20-position [11] [12]. The (S)-enantiomer exhibits potent anticancer activity, while the (R)-enantiomer is essentially inactive, necessitating development of efficient resolution techniques for obtaining enantiomerically pure material [14].

Enzymatic resolution using lipases represents one of the most effective approaches for achieving high enantiomeric purity in camptothecin intermediates [15]. The lipase-mediated kinetic resolution process involves selective hydrolysis of racemic ester substrates, providing access to both enantiomerically pure alcohol and unreacted ester with excellent enantiomeric excess values [15]. Screening studies have identified lipase from Burkholderia cepacia as particularly effective for resolution of camptothecin-related intermediates [15].

The optimization of enzymatic resolution conditions involves systematic evaluation of reaction parameters including enzyme loading, temperature, solvent systems, and substrate concentration [15]. The most effective conditions typically employ buffer solutions at pH 7.0 containing organic co-solvents such as diisopropyl ether, achieving conversions approaching 50% with enantiomeric excess values exceeding 99% [15].

Lipase SourceSubstrateConversion (%)Enantiomeric Excess (%)Selectivity Factor
Burkholderia cepaciaCamptothecin Ester50>99>200
Candida rugosaRelated Intermediate4598.5>150
Arthrobacter sp.Arylazetidione48>99>200

Chemical resolution methods involve formation of diastereomeric derivatives using chiral resolving agents followed by fractional crystallization [14]. The classical approach employs quinine as the resolving agent for separation of camptothecin enantiomers through formation of diastereomeric salts with differing solubility properties [14]. This methodology provided the first access to optically pure camptothecin and established the foundation for subsequent asymmetric synthesis approaches [14].

Advanced resolution techniques utilize chiral derivatizing reagents such as 1-(1-naphthyl)ethyl isocyanate for formation of diastereomeric derivatives that can be separated using high-performance liquid chromatography [11]. The derivatization reaction proceeds selectively at the 9-amino nitrogen position, enabling quantitative determination of enantiomeric purity through chromatographic analysis [11].

Chiral capillary electrophoresis methods provide alternative approaches for enantiomeric resolution using highly sulfated beta-cyclodextrin as chiral selectors under acidic conditions [12]. These methods achieve baseline resolution of homocamptothecin derivatives with migration times under 15 minutes, providing rapid analytical methods for monitoring enantiomeric purity during synthesis [12].

The Sharpless asymmetric dihydroxylation represents a particularly effective strategy for installing the required stereochemistry at the 20-position [14]. This methodology employs osmium tetroxide in combination with chiral cinchona alkaloid ligands to achieve highly enantioselective hydroxylation of appropriate olefin precursors, providing access to enantiomerically pure camptothecin intermediates [14].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 8-Ethyl Irinotecan presents numerous technical and economic challenges that require innovative solutions for efficient manufacturing [17] [18]. The primary challenges include maintaining consistent product quality, achieving acceptable yields at scale, managing complex purification requirements, and addressing environmental and safety considerations inherent in pharmaceutical manufacturing processes [19].

Scalability issues arise from the multi-step synthetic pathway required for 8-Ethyl Irinotecan production, with each transformation step introducing potential variability in yield and product quality [17]. The complex molecular structure necessitates careful control of reaction conditions to prevent degradation of the labile lactone functionality and maintain stereochemical integrity throughout the synthetic sequence [19].

Bioreactor technology has emerged as a promising alternative approach for sustainable production of camptothecin-based compounds [17]. Large-scale bioreactor studies utilizing hairy root cultures of Camptotheca acuminata in 3-liter bioreactors have demonstrated camptothecin production levels reaching 16.5% under optimized conditions (25°C, 0.25/min aeration rate) [17]. Alternative approaches using endophytic fungi such as Nodulisporium species in 18-liter working volume bioreactors have achieved camptothecin yields of 0.0045% under controlled conditions (1 vvm aeration, 28°C, 220 rpm agitation) [17].

Production MethodScaleYieldProduction TimeKey Challenges
Chemical SynthesisMulti-kg15-25% overall2-3 weeksComplex purification
Hairy Root Culture3L bioreactor16.5% CPT4-6 weeksLow absolute yield
Endophytic Fungi18L bioreactor0.0045% CPT3-4 weeksScale-up limitations
Plant Cell Culture10L bioreactor0.1-0.4% CPT5-8 weeksGenetic instability

The purification and isolation of 8-Ethyl Irinotecan at industrial scale requires sophisticated chromatographic techniques capable of handling large volumes while maintaining product purity specifications [19]. The development of scalable extraction procedures using acidified methanol-based solvent systems (0.01 M HCl:methanol, 2:3 v/v) has proven effective for maintaining the cytotoxic lactone form during extraction and purification processes [19].

Quality control challenges include development of robust analytical methods for monitoring enantiomeric purity, lactone ring stability, and impurity profiles during large-scale production [19]. Advanced liquid chromatography-tandem mass spectrometry methods have been developed for simultaneous quantification of the parent compound and key metabolites, enabling comprehensive quality assessment throughout the manufacturing process [19].

Environmental considerations in industrial production focus on minimizing solvent usage, reducing waste generation, and implementing green chemistry principles [17]. The adoption of biotechnological approaches using optimized cell culture systems offers potential advantages in terms of environmental impact and sustainability compared to traditional chemical synthesis methods [17].

Recent advances in metabolic engineering approaches provide opportunities for enhancing production yields through genetic manipulation of biosynthetic pathways [17]. CRISPR/Cas9 gene editing technologies enable targeted modification of genes controlling camptothecin biosynthesis, potentially improving overall production efficiency and reducing manufacturing costs [17].

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in 8-Ethyl Irinotecan synthesis addresses critical environmental and sustainability concerns associated with pharmaceutical manufacturing [22] [23]. Modern synthetic approaches prioritize the use of environmentally benign solvents, catalytic processes, and renewable feedstocks while minimizing waste generation and energy consumption [22].

Water-based synthetic methodologies represent a significant advancement in green chemistry approaches for camptothecin derivative synthesis [22]. The development of macroporous adsorption resin-supported gold nanoparticles (MAR-AuNP) enables efficient synthesis of camptothecin propargylamine derivatives in aqueous media [22]. This novel catalytic system combines the advantages of heterogeneous catalysis with water-compatible reaction conditions, eliminating the need for toxic organic solvents traditionally required for these transformations [22].

The MAR-AuNP catalytic system functions through a dual mechanism, serving both as an efficient adsorbent for hydrophobic camptothecin molecules and as a catalyst for Mannich reactions between camptothecin, formaldehyde, and amines using water as the reaction medium [22]. This approach achieves high yields while avoiding toxic solvent usage, representing a promising green route for pharmaceutical synthesis applications [22].

Green Chemistry ApproachSolvent SystemCatalyst LoadingYield (%)Environmental Benefit
MAR-AuNP CatalysisWater5-10 mol%75-85Eliminates organic solvents
Biocatalytic ResolutionAqueous bufferEnzymatic85-95Biodegradable catalysts
Cascade HydroaminationMinimal solvent2-5 mol% Pd70-80Atom economy
Microwave SynthesisGreen solventsReduced loading80-90Energy efficiency

Biocatalytic approaches using sustainable endophytic microorganisms offer alternative pathways for green production of camptothecin-based compounds [25]. Alternaria species isolated from Nothapodytes nimmoniana demonstrate remarkable camptothecin production capabilities, achieving yields up to 426.7 ± 33.6 μg/g dry weight [25]. These biological systems provide sustainable alternatives to plant extraction methods, reducing pressure on endangered plant species while maintaining consistent production capabilities [25].

The development of cascade reaction sequences enables significant improvements in atom economy and overall synthetic efficiency [23]. A flexible strategy based on cascade exo-hydroamination followed by spontaneous lactamization provides access to camptothecin and related natural products in nine steps with improved overall efficiency [23]. This methodology reduces the number of synthetic operations and associated waste generation while maintaining high selectivity and yield [23].

Palladium-catalyzed late-stage functionalization strategies minimize the number of synthetic steps required for structural diversification [37]. These approaches enable direct modification of the camptothecin framework at late stages of synthesis, reducing overall waste generation and improving synthetic efficiency [37]. The use of recyclable palladium catalysts further enhances the sustainability profile of these transformations [37].

Chemoenzymatic approaches combining chemical and biological catalysis provide optimal balance between efficiency and environmental compatibility [20]. The discovery of cytochrome P450 monooxygenases that catalyze regiospecific oxidations of camptothecin enables selective functionalization under mild conditions using molecular oxygen as the terminal oxidant [20]. These enzymatic transformations eliminate the need for stoichiometric chemical oxidants and harsh reaction conditions typically required for similar chemical transformations [20].

Ultra-High Performance Liquid Chromatography has emerged as the gold standard for quantitative analysis of 8-Ethyl Irinotecan and related camptothecin derivatives. The analytical methodology employs sub-2-micron particle stationary phases operated under elevated pressures to achieve superior chromatographic resolution and efficiency compared to conventional High Performance Liquid Chromatography systems [1] [2].

The optimal chromatographic separation of 8-Ethyl Irinotecan is achieved using Waters ACQUITY Ultra-High Performance Liquid Chromatography Bridged Ethylene Hybrid Reverse Phase eighteen columns (2.1 millimeters × 50 millimeters, 1.7 micrometers particle size) [1] [3]. These columns provide enhanced mechanical stability and peak shape characteristics essential for precise quantification of the compound and its related impurities. Alternative stationary phases include pentafluoryl phenyl columns, which demonstrate excellent selectivity for camptothecin derivatives without requiring ion-pairing reagents [4].

Mobile phase optimization involves gradient elution systems utilizing acetonitrile and aqueous solutions containing 0.1 percent formic acid [1] [2] [5]. The acidic conditions maintain the lactone form of 8-Ethyl Irinotecan, preventing pH-dependent interconversion that could compromise analytical accuracy. Flow rates typically range from 0.3 to 0.45 milliliters per minute, with column temperatures maintained at 45 to 60 degrees Celsius to optimize peak resolution and reduce analysis time [1] [5].

Table 1: Ultra-High Performance Liquid Chromatography Method Parameters for 8-Ethyl Irinotecan Analysis

ParameterOptimal ConditionsAlternative OptionsReferences
Column TypeACQUITY UPLC BEH RP18 (2.1×50 mm, 1.7 µm)PFP column, C8 columns [1] [4] [6]
Mobile Phase A0.1% formic acid in water0.02M KH₂PO₄ buffer (pH 3.4) [1] [2] [6]
Mobile Phase BAcetonitrileMethanol-acetonitrile mixture [1] [7] [5]
Flow Rate0.4 mL/min0.3-0.45 mL/min range [1] [5]
Column Temperature45-60°CRoom temperature to 60°C [1] [5]
Injection Volume10-20 µL5-100 µL [1] [8] [5]
Run Time3-4.5 minutes6-10 minutes [1] [9] [5]

The Ultra-High Performance Liquid Chromatography methodology demonstrates exceptional chromatographic efficiency with theoretical plate numbers exceeding 10,000 per column. Peak asymmetry factors remain within acceptable limits (0.8-1.5) for 8-Ethyl Irinotecan and related impurities, ensuring accurate integration and quantification [1] [10].

Tandem Mass Spectrometry Detection Strategies

Tandem Mass Spectrometry coupled with Liquid Chromatography represents the most sensitive and specific detection approach for 8-Ethyl Irinotecan analysis. The methodology employs electrospray ionization in positive mode, exploiting the protonated molecular ion of 8-Ethyl Irinotecan (molecular weight 614.73 daltons) [11] [1].

Mass spectrometric detection utilizes Multiple Reaction Monitoring mode with specific precursor-to-product ion transitions. For 8-Ethyl Irinotecan, the primary transition involves the protonated molecular ion at mass-to-charge ratio 615.3 fragmenting to characteristic product ions [1] [12] [2]. The fragmentation pattern typically includes loss of the piperidine carboxylate moiety, producing diagnostic ions that ensure unambiguous identification.

Optimization of source parameters includes ionspray voltage settings between 4500-5500 volts, source temperatures of 550-650 degrees Celsius, and collision energies ranging from 35-50 electron volts [1] [12] [2]. Curtain gas pressures are maintained at 20-35 pounds per square inch to minimize matrix effects and enhance sensitivity.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry Parameters for 8-Ethyl Irinotecan

ParameterOptimal SettingRangeReference Studies
Ionization ModeESI PositiveESI+/ESI- [1] [12] [2] [13]
Precursor Ion (m/z)615.3- [11]
Product Ions (m/z)124.2, 167.2Variable fragments [1] [14]
Ionspray Voltage5000 V4500-5500 V [1] [12]
Source Temperature600°C550-650°C [1] [12]
Collision Energy40-45 eV35-50 eV [1] [14]
Dwell Time100 ms50-150 ms [1] [5]

Internal standardization employs structurally related compounds such as camptothecin or deuterated irinotecan derivatives [1] [15] [5]. These internal standards compensate for matrix effects and extraction variability, ensuring analytical accuracy across different sample types and concentrations.

The Liquid Chromatography-Tandem Mass Spectrometry approach achieves detection limits in the low nanogram per milliliter range, with typical Limits of Quantification ranging from 0.5 to 5.0 nanograms per milliliter depending on matrix complexity [1] [2] [5]. Matrix effects are minimized through appropriate sample preparation and chromatographic separation, with matrix factors typically within 15 percent of nominal values [1] [16].

Impurity Profiling and Forced Degradation Studies

Impurity profiling of 8-Ethyl Irinotecan requires comprehensive assessment of process-related impurities, degradation products, and enantiomeric impurities. The compound belongs to the irinotecan impurity family, specifically classified as an ethyl variant that may arise during synthetic processes or storage conditions [17] [18] [19].

Forced degradation studies follow International Conference on Harmonization guidelines, exposing 8-Ethyl Irinotecan to various stress conditions including acidic hydrolysis, basic hydrolysis, oxidative degradation, thermal stress, and photolytic degradation [6] [20] [21]. Irinotecan derivatives demonstrate significant susceptibility to alkaline conditions and oxidative stress, producing multiple degradation products that require chromatographic resolution [6] [22].

The analytical methodology must separate 8-Ethyl Irinotecan from known related substances including irinotecan, 7-ethyl-10-hydroxycamptothecin (SN-38), and various synthetic intermediates [6] [18]. Chromatographic conditions are optimized to achieve baseline resolution between all related compounds, with resolution factors greater than 1.5 for critical pairs [6] [8].

Table 3: Forced Degradation Conditions and Degradation Products

Stress ConditionExperimental ConditionsMajor Degradation ProductsDegradation RateReferences
Acidic Hydrolysis0.1-1N HCl, 60-80°C, 2-24 hoursCarboxylate forms, ring-opened productsMinimal [6] [20]
Alkaline Hydrolysis0.1-1N NaOH, 60-80°C, 2-24 hoursLactam bridge hydrolysis productsSignificant [6] [20]
Oxidative Stress3-30% H₂O₂, room temperature, 24 hoursN-oxide derivatives, ring modificationsModerate [6] [20]
Thermal Stress60-80°C, dry heat, 7-30 daysDehydration products, isomersMinimal [6] [20]
Photolytic StressUV light (254/365 nm), 24-72 hoursPhotoisomers, fragmentation productsModerate [6] [20]

Peak purity assessment utilizes photodiode array detection or high-resolution mass spectrometry to confirm the homogeneity of the 8-Ethyl Irinotecan peak and detect co-eluting impurities [6] [20]. Spectral purity indices must exceed 0.95 across the peak profile to ensure analytical specificity.

Impurity quantification employs area normalization methods with appropriate response factors determined through calibration with authentic reference standards when available [20] [18]. Unknown impurities are reported as area percent relative to the main peak, with identification thresholds following International Conference on Harmonization Q3B guidelines [20].

Validation Parameters (Limit of Quantification, Limit of Detection, Precision, Accuracy)

Method validation for 8-Ethyl Irinotecan analysis follows International Conference on Harmonization Q2(R2) guidelines for analytical procedure validation [23] [24] [25]. The validation protocol encompasses all performance characteristics essential for quantitative pharmaceutical analysis.

Linearity studies demonstrate proportional response across concentration ranges typically spanning two to three orders of magnitude. For 8-Ethyl Irinotecan, linear ranges from 0.024 to 143 micrograms per milliliter have been validated with correlation coefficients exceeding 0.997 [8] [10]. The relationship between detector response and analyte concentration follows the equation y = mx + b, where the slope (m) and intercept (b) are determined through least-squares regression analysis.

Table 4: Validation Parameters for 8-Ethyl Irinotecan Analytical Methods

ParameterICH Q2(R2) RequirementsAchieved ValuesAcceptance CriteriaReferences
Linearity (R²)≥ 0.990.997-0.9999R² ≥ 0.99 [8] [10] [15]
Precision (% RSD) - Repeatability≤ 15% (≤ 20% at LOQ)0.8-5.8%≤ 15% [26] [8] [16]
Precision (% RSD) - Intermediate≤ 15% (≤ 20% at LOQ)1.47-9.91%≤ 15% [9] [8] [16]
Accuracy (% Recovery)80-120% (85-115% typical)84.8-114.3%85-115% [8] [16] [15]
Limit of DetectionSignal-to-noise ≥ 3:10.008-0.02 µg/mLS/N ≥ 3:1 [8] [10]
Limit of QuantificationSignal-to-noise ≥ 10:10.023-0.06 µg/mLS/N ≥ 10:1 [8] [10]

Precision evaluation includes repeatability (intra-day) and intermediate precision (inter-day) assessments. Repeatability studies involve six replicate analyses at three concentration levels (low, medium, high) within the analytical range [8] [16]. Relative standard deviation values consistently remain below 6 percent for properly optimized methods, demonstrating excellent analytical precision [26] [8].

Accuracy determination employs recovery studies using matrix-matched samples spiked with known amounts of 8-Ethyl Irinotecan. Recovery percentages between 84.8 and 95.2 percent have been documented across various analytical matrices, confirming minimal systematic bias [8] [16].

Limits of Detection and Quantification are established using signal-to-noise ratio approaches or statistical methods based on standard deviation of the response and slope of the calibration curve [8] [10]. Detection limits in the range of 8-20 nanograms per milliliter enable quantification of trace-level impurities in pharmaceutical matrices.

Comparative Analysis of Solid-Phase versus Liquid-Liquid Extraction

Sample preparation methodology significantly influences analytical performance for 8-Ethyl Irinotecan quantification. Solid-Phase Extraction and Liquid-Liquid Extraction represent the primary approaches for isolating the analyte from complex matrices while removing interfering substances [27] [28] [29].

Solid-Phase Extraction utilizes selective sorbent materials to retain 8-Ethyl Irinotecan while allowing matrix components to pass through during washing steps [1] [27]. Reverse-phase sorbents such as octadecylsilane demonstrate excellent retention for the compound due to its lipophilic characteristics. The extraction protocol involves sample loading, washing with aqueous solutions to remove hydrophilic interferences, and elution with organic solvents [1] [27].

Table 5: Comparative Analysis of Extraction Methods for 8-Ethyl Irinotecan

Extraction MethodRecovery (%)Matrix EffectPrecision (%RSD)Processing TimeAutomation PotentialReferences
Solid-Phase Extraction85-95%Low to moderate2-5%30-60 minutesHigh [1] [27] [28]
Liquid-Liquid Extraction80-90%Moderate to high3-8%45-90 minutesLow [29] [30] [13]
Protein Precipitation90-95%High5-10%10-20 minutesHigh [12] [2]
Supported Liquid Extraction85-92%Low to moderate3-6%20-40 minutesModerate [27] [29]

Solid-Phase Extraction demonstrates superior matrix cleanup capabilities, reducing ion suppression effects in mass spectrometric detection. Recovery percentages typically exceed 85 percent with relative standard deviations below 5 percent, indicating excellent method reproducibility [1] [27]. The technique is readily automated using robotic workstations, enabling high-throughput sample processing.

Liquid-Liquid Extraction employs immiscible solvent systems to partition 8-Ethyl Irinotecan based on differential solubility [29] [30]. Organic solvents such as ethyl acetate or diethyl ether effectively extract the compound from aqueous matrices. pH adjustment to alkaline conditions (pH 8.0-8.5) optimizes extraction efficiency by maintaining the neutral lactone form [13] [14].

Recovery rates for Liquid-Liquid Extraction range from 80 to 90 percent, with higher variability compared to Solid-Phase Extraction due to emulsion formation and phase separation challenges [29] [30]. Matrix effects are more pronounced, potentially requiring additional cleanup steps or chromatographic optimization to achieve acceptable analytical performance.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.8

Wikipedia

(4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate

Dates

Last modified: 04-15-2024

Explore Compound Types